5-Ethenyl-2-fluorobenzaldehyde
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Overview
Description
5-Ethenyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C9H7FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethenyl group at the 5th position and a fluorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorobenzaldehyde derivative undergoes a reaction with an ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Ethenyl-2-fluorobenzaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: Compared to its isomers, 5-Ethenyl-2-fluorobenzaldehyde has a unique substitution pattern that imparts distinct chemical properties and reactivity. The presence of the ethenyl group at the 5th position and the fluorine atom at the 2nd position influences its electronic distribution and steric effects, making it a valuable compound for specific applications .
Properties
CAS No. |
205939-54-4 |
---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-ethenyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)8(5-7)6-11/h2-6H,1H2 |
InChI Key |
CJTKVRAPUNJQJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C=O |
Origin of Product |
United States |
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